A Comprehensive Technical Guide to the Chemical Properties of Solvent Black 46
A Comprehensive Technical Guide to the Chemical Properties of Solvent Black 46
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Black 46, also known by its Colour Index name, is a synthetic azo dye characterized by its deep black hue. As a member of the solvent dye class, it exhibits solubility in organic solvents and is utilized in various industrial applications, including printing inks and coatings. For researchers and professionals in drug development, understanding the fundamental chemical properties of such compounds is a critical first step in assessing their potential for more advanced applications, including as markers, probes, or components in formulation studies. This technical guide provides a detailed overview of the known chemical and physical properties of Solvent Black 46, outlines general experimental protocols for their determination, and highlights areas where further investigation is required.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of Solvent Black 46 based on available technical data. It is important to note that some variations in reported values exist in the literature, which may be attributable to differences in measurement techniques or sample purity.
Table 1: General and Chemical Properties of Solvent Black 46
| Property | Value | Reference(s) |
| Chemical Name | Solvent Black 46 | [1][2][3] |
| CAS Number | 65294-17-9 | [1][2][3] |
| Molecular Formula | C₄₃H₄₆N₆O₃S | [1][2][3] |
| Molecular Weight | 726.93 g/mol | [1][2][3] |
| Chemical Class | Azo Dye | [1] |
| Physical Appearance | Black to reddish-black powder | [4][5] |
Note: Some sources report alternative molecular formulas, such as C₂₅H₃₀N₃.C₁₈H₁₄N₃O₃S with a molecular weight of 724.92 g/mol .[6][7] The most frequently cited formula is presented here.
Table 2: Physical Properties of Solvent Black 46
| Property | Value | Reference(s) |
| Melting Point | 125-130 °C | [4][5] |
| Solubility in Water | Insoluble | [4] |
| Solubility in Ethanol | Soluble | [8] |
| Solubility in Acetone | Soluble | |
| Solubility in Butyl Acetate | Soluble | |
| Light Fastness | Good | |
| Heat Resistance | Information not consistently available |
Experimental Protocols
Determination of Melting Point
The melting point of a solid compound is a key indicator of its purity. A sharp melting range typically suggests a high degree of purity, while a broad range can indicate the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the Solvent Black 46 sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.[9][10][11][12][13]
Solubility Assessment
Determining the solubility of a compound in various solvents is crucial for its application in formulations and for purification processes.
Apparatus:
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Analytical balance
-
Various solvents (e.g., water, ethanol, acetone, toluene)
Procedure:
-
Weigh a precise amount of Solvent Black 46 (e.g., 10 mg) and place it into a vial.
-
Add a specific volume of the chosen solvent (e.g., 1 mL) to the vial.
-
Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 10-15 minutes) at a controlled temperature.
-
Visually inspect the solution for any undissolved particles. If the solid has completely dissolved, the dye is considered soluble at that concentration.
-
If the solid has not dissolved, the mixture can be gently heated to assess the effect of temperature on solubility.
-
The process can be repeated with increasing amounts of solvent to determine the approximate solubility limit.[14][15]
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and characterization of chemical compounds. While specific spectra for Solvent Black 46 are not publicly available, the following outlines the general procedures for obtaining them.
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule and is particularly useful for colored compounds like dyes.
Procedure:
-
Prepare a dilute solution of Solvent Black 46 in a suitable transparent solvent (e.g., ethanol). The concentration should be adjusted to yield an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).
-
Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λmax) is a characteristic property of the dye.[16][17][18][19][20]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Procedure:
-
A small amount of the solid Solvent Black 46 sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.
-
The FTIR spectrum is recorded, and the absorption bands are correlated to specific functional groups (e.g., N=N azo linkage, aromatic C-H, S=O from the sulfonate group).[21][22][23]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
Procedure:
-
Dissolve a small amount of Solvent Black 46 in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals provide insights into the molecular structure.[[“]][25][26][27][28]
Biological Activity and Toxicological Profile
As an azo dye, Solvent Black 46 belongs to a class of compounds with a wide range of documented biological activities. Some azo dyes have been shown to possess antimicrobial, antifungal, and even anticancer properties.[29][30] However, it is crucial to note that the biological effects are highly structure-dependent.
The toxicological profile of azo dyes is also a significant consideration. A primary concern is the potential for reductive cleavage of the azo bond (-N=N-) to form aromatic amines, some of which are known to be mutagenic or carcinogenic.[29] Limited toxicological data is available specifically for Solvent Black 46. One safety data sheet indicates an acute oral LD50 in rats of 8050 mg/kg, suggesting low acute toxicity.[4] However, a comprehensive toxicological evaluation would be necessary for any application in drug development or other areas with potential for human exposure.
Analytical Workflow for Solvent Dye Characterization
The following diagram illustrates a general workflow for the comprehensive analytical characterization of a solvent dye such as Solvent Black 46. This logical progression of experiments ensures a thorough understanding of the compound's identity, purity, and key properties.
Conclusion
Solvent Black 46 is an azo dye with defined, though not extensively documented, chemical and physical properties. While its primary applications are industrial, an understanding of its characteristics is valuable for researchers exploring the broader chemical space of dyes. This guide summarizes the currently available data and provides a framework for its further experimental investigation. For any potential application in drug development or related fields, a comprehensive characterization, including detailed spectroscopic analysis and a thorough toxicological assessment, is imperative. The lack of publicly available spectral data for Solvent Black 46 represents a significant knowledge gap that future research could address.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. dyeschemical.com [dyeschemical.com]
- 3. khushidyechem.com [khushidyechem.com]
- 4. arihantchemcorp.com [arihantchemcorp.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. CAS # 65294-17-9, Solvent Black 46, 4,4',4''-Tris(dimethylamino)tritylium 3-[(4-anilinophenyl)azo]benzenesulphonate, p,p',p''-Tris(dimethylamino)tritylium m-[(p-Anilinophenyl)azo]benzenesulphonate - chemBlink [chemblink.com]
- 7. Solvent Black 46,(CAS# 65294-17-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. spectracolors.com [spectracolors.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. pennwest.edu [pennwest.edu]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. westlab.com [westlab.com]
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- 15. researchgate.net [researchgate.net]
- 16. analysis.rs [analysis.rs]
- 17. azom.com [azom.com]
- 18. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 19. researchgate.net [researchgate.net]
- 20. Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. revroum.lew.ro [revroum.lew.ro]
- 23. FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. – SINTEF Blog [blog.sintef.com]
- 24. consensus.app [consensus.app]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Design, Synthesis, Spectroscopic Inspection, DFT and Molecular Docking Study of Metal Chelates Incorporating Azo Dye Ligand for Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis and Spectral Properties Studies of Novel Hetrocyclic Mono Azo Dye Derived from Thiazole and Pyridine With Some Transition Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 29. Screening Assessment - Canada.ca [canada.ca]
- 30. kremer-pigmente.com [kremer-pigmente.com]
